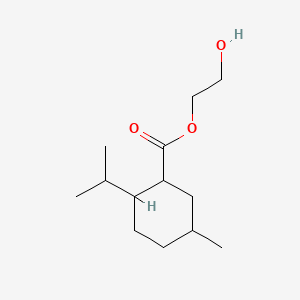

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with hydroxyethyl, isopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(isopropyl)-5-methylcyclohexanecarboxylic acid with 2-hydroxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid in a controlled environment ensures the reaction proceeds smoothly. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(Isopropyl)-5-methylcyclohexanecarboxylic acid.

Reduction: 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-Hydroxyethyl 2-(methyl)-5-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of an isopropyl group.

2-Hydroxyethyl 2-(isopropyl)-5-ethylcyclohexanecarboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate is unique due to the specific combination of substituents on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

2-Hydroxyethyl 2-(isopropyl)-5-methylcyclohexanecarboxylate (CAS Number: 38705-98-5) is an organic compound characterized by its unique structure and potential biological activities. With a molecular formula of C13H24O3, this compound is of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, supported by research findings, case studies, and relevant data tables.

| Property | Value |

|---|---|

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.32786 g/mol |

| EINECS Number | 254-095-0 |

| SMILES | CC(C)C1CCC(C)CC1C(=O)OCCO |

The compound's structure features a cyclohexane ring with substituents that may influence its biological interactions and mechanisms of action.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives within the same chemical class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Study: Antimicrobial Activity Assessment

A study conducted on a series of cyclohexane derivatives, including this compound, reported the following findings:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound possesses varying degrees of efficacy against different bacterial species.

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis or protein synthesis pathways. This is similar to other known antimicrobial agents that target critical cellular processes essential for bacterial survival.

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. Preliminary studies suggest that while the compound exhibits antimicrobial properties, its toxicity levels remain within acceptable ranges when administered in controlled doses.

Toxicity Data Summary

| Endpoint | Value |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritant |

These findings are encouraging for further development and application in clinical settings.

Future Research Directions

Further research is warranted to explore the full potential of this compound. Key areas include:

- In vivo Studies : Assessing the efficacy and safety in animal models.

- Mechanistic Studies : Elucidating the exact biochemical pathways affected by the compound.

- Formulation Development : Creating effective delivery systems for clinical applications.

Properties

CAS No. |

38705-98-5 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

2-hydroxyethyl 5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H24O3/c1-9(2)11-5-4-10(3)8-12(11)13(15)16-7-6-14/h9-12,14H,4-8H2,1-3H3 |

InChI Key |

NNPFZDMSNIETII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)C(=O)OCCO)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.